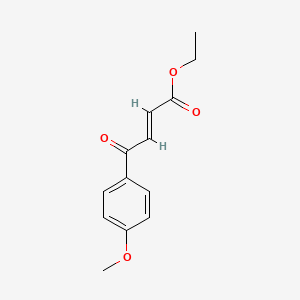
1,2,3-Metheno-1H-indene, 2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Metheno-1H-indene, 2,3-dihydro- is an organic compound with the molecular formula C10H8 and a molecular weight of 128.1705 g/mol . It is a bicyclic hydrocarbon that features a fused ring system, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1,2,3-Metheno-1H-indene, 2,3-dihydro- typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure . Industrial production methods may involve catalytic hydrogenation of indene derivatives under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
1,2,3-Metheno-1H-indene, 2,3-dihydro- undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the compound to form more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3-Metheno-1H-indene, 2,3-dihydro- has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,3-Metheno-1H-indene, 2,3-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,3-Metheno-1H-indene, 2,3-dihydro- can be compared with other similar compounds such as:
1,2,3-Metheno-1H-benz(f)indene, 2,3-dihydro-: This compound has a similar fused ring structure but with additional benzene rings, making it more complex.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid: This compound features additional functional groups, making it more reactive and suitable for different applications.
The uniqueness of 1,2,3-Metheno-1H-indene, 2,3-dihydro- lies in its simpler structure, which makes it a versatile building block for various chemical syntheses.
Properties
CAS No. |
34305-47-0 |
|---|---|
Molecular Formula |
C10H8 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
tetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene |
InChI |
InChI=1S/C10H8/c1-2-4-6-5(3-1)7-9-8(6)10(7)9/h1-4,7-10H |
InChI Key |
PLEXSVUROUFKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C3C4C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
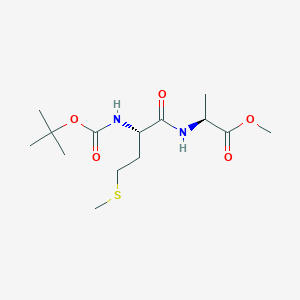
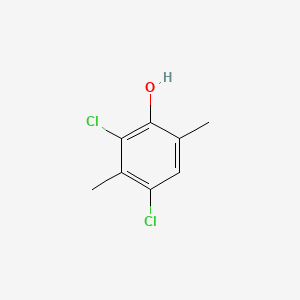
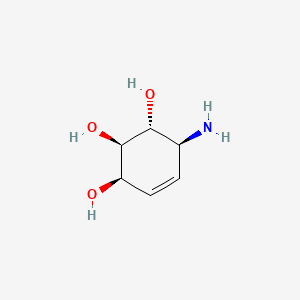
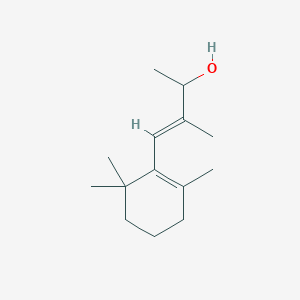
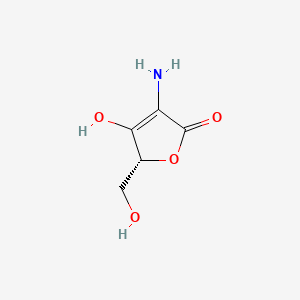

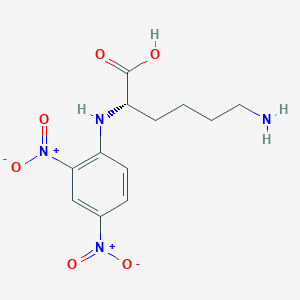
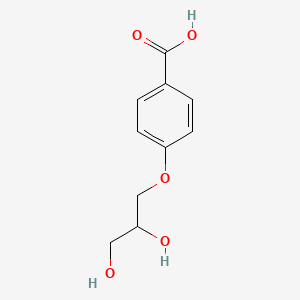
![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
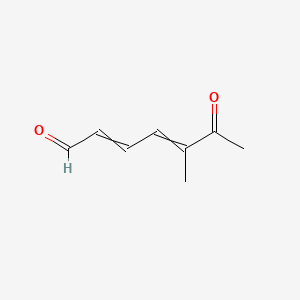
![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)
